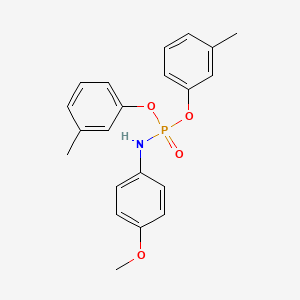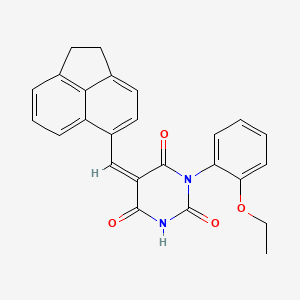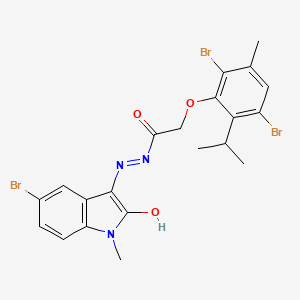![molecular formula C17H19ClN2O2S2 B4969131 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s by a team of researchers at the University of Texas and has since gained popularity as a research chemical. TFMPP is commonly used in the scientific community for its unique properties and potential applications in various fields.
Mécanisme D'action
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine exerts its effects by binding to the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This leads to the activation of different signaling pathways, which can result in various physiological and biochemical effects. 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to inhibit the reuptake of serotonin, which can increase the levels of serotonin in the brain and enhance its effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and behavior. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects can have both positive and negative impacts on the body, depending on the dose and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has several advantages as a research chemical, including its unique properties, ease of synthesis, and availability. It can be used to study the effects of serotonin receptor agonism and inhibition of monoamine oxidase, which can be useful in the development of new drugs for the treatment of various diseases. However, 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine also has several limitations, including its potential toxicity and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, including the development of new drugs based on its unique properties, the investigation of its long-term effects, and the exploration of its potential applications in various fields. Further research is needed to fully understand the mechanisms of action and the potential benefits and risks associated with its use.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine involves several steps, including the reaction of 4-methylthiophenol with 1,3-dichloropropane to form 4-(methylthio)phenyl-1,3-dichloropropane. The intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. The process can be further optimized by using different reagents and reaction conditions to increase the yield and purity of the final product.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a wide range of biological activities, including serotonin receptor agonism, inhibition of monoamine oxidase, and inhibition of phosphodiesterase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-23-16-5-7-17(8-6-16)24(21,22)20-11-9-19(10-12-20)15-4-2-3-14(18)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMCWFZTGJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)

![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)

![7-amino-5-(4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4969140.png)